Sodium glycerophosphate Sodium glycerophosphate Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.
Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.
Brand Name: Vulcanchem
CAS No.: 1555-56-2
VCID: VC20763388
InChI: InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);
SMILES: C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Molecular Formula: C3H9NaO6P
Molecular Weight: 195.06 g/mol

Sodium glycerophosphate

CAS No.: 1555-56-2

Cat. No.: VC20763388

Molecular Formula: C3H9NaO6P

Molecular Weight: 195.06 g/mol

* For research use only. Not for human or veterinary use.

Sodium glycerophosphate - 1555-56-2

Specification

CAS No. 1555-56-2
Molecular Formula C3H9NaO6P
Molecular Weight 195.06 g/mol
IUPAC Name disodium;2,3-dihydroxypropyl phosphate
Standard InChI InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);
Standard InChI Key KANLKAYGXGSUJC-UHFFFAOYSA-N
SMILES C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Canonical SMILES C(C(COP(=O)(O)O)O)O.[Na]

Introduction

Chemical Structure and Properties

Sodium glycerophosphate, an organic phosphate salt, exists in both anhydrous and hydrated forms, each with distinct chemical and physical properties that determine its pharmaceutical applications.

Chemical Composition

Sodium glycerophosphate exists primarily as an anhydrous compound with the chemical formula C₃H₇Na₂O₆P and a molecular weight of 216.036 (average) or 215.9775635 (monoisotopic) . The hydrated form (sodium glycerophosphate pentahydrate) has a chemical formula of C₃H₉Na₂O₇P with a molecular weight of 234.05 . This compound contains two sodium atoms per molecule, contributing to its role as an electrolyte supplement in clinical settings.

Physical Properties

Table 1: Physical Properties of Sodium Glycerophosphate

PropertyAnhydrous FormHydrated Form
Physical StateSolidSolid
ColorWhite to pale yellowWhite to pale yellow
SolubilityHighly water-solubleSparingly soluble in water
Melting PointNot specified>60°C (sublimes)
pH (in solution)7.47.4
Osmolality2800 mOsm/kg water2800 mOsm/kg water
Storage RequirementsBelow 25°CHygroscopic, -20°C, under inert atmosphere

The pharmaceutical preparation (Glycophos®) appears as a sterile, clear, colorless solution with a pH of 7.4 and an osmolality of 2800 mOsm/kg water . These properties make it suitable for intravenous administration after appropriate dilution.

Structural Isomers

Sodium glycerophosphate exists as a mixture of α and β isomers, which differ in the position of the phosphate group on the glycerol backbone. While both isomers can provide phosphate supplementation, research indicates that the β-isomer demonstrates greater pharmaceutical activity compared to the α-isomer . This distinction has implications for manufacturing processes, where methodologies often aim to maximize the β-isomer content.

Pharmaceutical Applications

Sodium glycerophosphate serves as a critical component in medical care, particularly in nutritional support therapies where phosphate supplementation is essential.

Clinical Indications

The primary indication for sodium glycerophosphate is as a phosphate source in total parenteral nutrition (TPN) . Clinical formulations such as Glycophos® are specifically indicated for adults, children, infants, and neonates to meet phosphate requirements during intravenous nutrition . The compound helps prevent or treat hypophosphatemia, a condition that can lead to neurological, cardiac, respiratory, and hematological dysfunction if left untreated.

Dosage and Administration

Dosing of sodium glycerophosphate varies by patient population, with careful consideration given to age, weight, and clinical status. For adults, the recommended daily dosage during intravenous nutrition typically ranges from 10-20 mmol, which can be achieved by adding 10-20 mL of Glycophos® to the appropriate infusion solution . For pediatric patients (children, infants, and neonates), the recommended dosage is typically 1.0-1.5 mmol/kg body weight per day .

Administration protocols specify that sodium glycerophosphate must never be given undiluted, and infusions should be administered over a period of at least 8 hours to minimize potential adverse effects . This slow administration allows for proper utilization of phosphate while reducing the risk of electrolyte imbalances.

Contraindications

Sodium glycerophosphate is contraindicated in several clinical situations that could potentially lead to adverse outcomes. These include patients with dehydration, hypernatremia, hyperphosphatemia, severe renal insufficiency, or shock . These contraindications reflect the compound's potential to exacerbate existing electrolyte imbalances or place additional stress on compromised renal function.

Pharmacology

Understanding the pharmacological profile of sodium glycerophosphate provides insights into its efficacy and safety in clinical settings.

Mechanism of Action

Sodium glycerophosphate functions through a prodrug mechanism. Upon administration, glycerophosphate undergoes hydrolysis to release inorganic phosphate and glycerol . This hydrolysis process allows for the physiological utilization of phosphate in various biochemical processes, including energy metabolism, nucleic acid synthesis, cell membrane integrity, and bone mineralization.

Pharmacokinetics

The pharmacokinetic profile of sodium glycerophosphate is characterized by its hydrolysis and subsequent availability of inorganic phosphate. Hydrolysis occurs most efficiently at plasma concentrations exceeding 0.7 mmol/L . In individuals with normal serum alkaline phosphatase levels, approximately 12-15 mmol of sodium glycerophosphate undergoes hydrolysis daily .

Research has demonstrated that glycerophosphate is interchangeable with inorganic phosphate in terms of pharmacokinetic profiles, indicating similar bioavailability and utilization patterns . Once hydrolyzed, the inorganic phosphate component follows standard phosphate metabolism pathways, with minimal tissue uptake and predominantly renal excretion .

Pharmacodynamics

The pharmacodynamic effects of sodium glycerophosphate center on its role as a phosphate source through hydrolysis . The released inorganic phosphate participates in numerous physiological processes, including:

  • ATP synthesis and energy metabolism

  • Cell membrane phospholipid formation

  • Nucleic acid synthesis and cell replication

  • Bone mineralization and maintenance

  • Acid-base buffering in blood and tissues

These diverse functions highlight the critical importance of maintaining adequate phosphate levels through supplementation when dietary intake is insufficient or unavailable.

Manufacturing Methods

The production of pharmaceutical-grade sodium glycerophosphate involves specific chemical processes designed to yield a pure, stable product with optimal isomer distribution.

Synthesis Process

A documented method for preparing sodium glycerophosphate involves a two-stage process:

  • Salt formation and esterification: Phosphoric acid and glycerol are combined with sodium carbonate in an esterification reaction cylinder. The reaction involves initial salt formation between phosphoric acid and sodium carbonate to generate sodium dihydrogen phosphate, followed by esterification between sodium dihydrogen phosphate and glycerol to produce diglyceride sodium glycerophosphate. This stage requires precise control of pH (4.6), vapor pressure (0.4-0.5 MPa), and temperature (135°C) .

  • Hydrolysis: Following esterification, sodium hydroxide solution is added to induce hydrolysis, generating sodium glycerophosphate .

This manufacturing approach addresses previous challenges in production, including low β-sodium glycerophosphate content and insufficient pharmaceutical activity of α-sodium glycerophosphate, resulting in a product with improved clinical efficacy .

Research Findings

Scientific investigations have provided valuable insights into sodium glycerophosphate's comparative efficacy, metabolic fate, and long-term effects.

Comparative Studies

Research examining the pharmacokinetic profiles of inorganic phosphate in serum and urine after intravenous administration of sodium glycerophosphate and inorganic sodium phosphate has demonstrated that glycerophosphate is interchangeable with inorganic phosphate . This finding supports the clinical utility of sodium glycerophosphate as an effective phosphate source in parenteral nutrition formulations.

Long-term Administration Studies

Chronic administration studies have consistently shown minimal adverse effects associated with long-term sodium glycerophosphate use. A 33-week investigation in rats receiving oral disodium β-glycerophosphate revealed no significant impacts on survival rate, body weight, hematological parameters, or liver function . The only notable finding was increased kidney weight, which was attributed to the sodium component rather than any direct toxic effect of glycerophosphate itself .

These findings align with clinical experience, where sodium glycerophosphate has been used successfully in long-term parenteral nutrition regimens without significant safety concerns when properly dosed and monitored.

Clinical Applications Beyond Nutrition

While the primary application of sodium glycerophosphate remains as a phosphate source in parenteral nutrition, emerging research suggests potential additional therapeutic roles.

Expanded Clinical Utilities

Beyond its established role in nutritional support, sodium glycerophosphate has been investigated for various clinical applications, including:

  • As a component in hydration fluids for patients with electrolyte imbalances

  • In formulations designed to support renal function in acute settings

  • As part of specialized protocols for patients with metabolic disorders affecting phosphate metabolism

These expanded applications leverage the compound's favorable safety profile and efficient phosphate delivery system to address diverse clinical needs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator